molecular formula C7H7N3O2 B1330458 Pyridine-2,3-dicarboxamide CAS No. 4663-94-9

Pyridine-2,3-dicarboxamide

Cat. No. B1330458
Key on ui cas rn: 4663-94-9
M. Wt: 165.15 g/mol
InChI Key: CJVCXRMYJNMDTP-UHFFFAOYSA-N
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Patent
US04895951

Procedure details

Pyridine diamide 7 was prepared according to the general procedure described in Example 8 using 2-(aminomethyl)pyridine (0.013 mol), 2-chloro-N,N-diisopropylacetamide (0.038 mol), diisopropylethylamine (0.038 mol) and dimethoxyethane (25 mL). The product was isolated from both the methylene chloride extraction of the acidic aqueous layer and the heptane extraction of the basic layer in about equal amounts. Mass spectral analysis of the two layers showed the material in the heptane layer to be of greater purity. The residue from the heptane layer was distilled (150° C., 0.05 mm) to afford 2.2 g of product.
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
0.038 mol
Type
reactant
Reaction Step Two
Quantity
0.038 mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.ClC[C:11]([N:13](C(C)C)C(C)C)=[O:12].C(N(C(C)C)CC)(C)C.C(COC)[O:30]C>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:11]([NH2:13])=[O:12])[C:3]=1[C:2]([NH2:1])=[O:30]

Inputs

Step One
Name
Quantity
0.013 mol
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Two
Name
Quantity
0.038 mol
Type
reactant
Smiles
ClCC(=O)N(C(C)C)C(C)C
Step Three
Name
Quantity
0.038 mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated from both
EXTRACTION
Type
EXTRACTION
Details
the methylene chloride extraction of the acidic aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the heptane extraction of the basic layer in about equal amounts
DISTILLATION
Type
DISTILLATION
Details
The residue from the heptane layer was distilled (150° C., 0.05 mm)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C(=CC=C1)C(=O)N)C(=O)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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